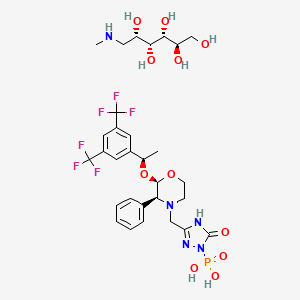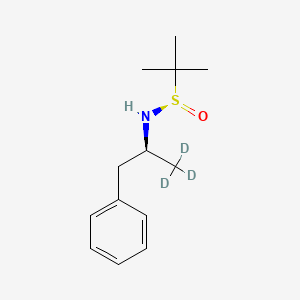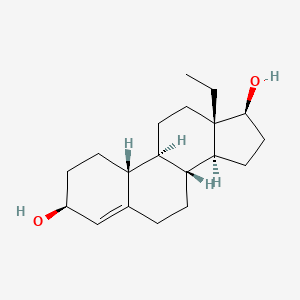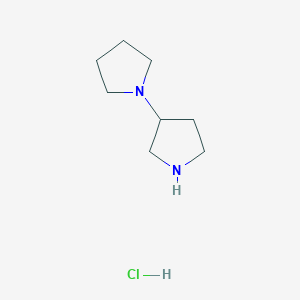
1,3'-Bipyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3’-Bipyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition of pyrrolidine derivatives. For instance, a [3+3] cycloaddition method can be employed to construct the piperidine ring, which is a crucial step in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 1,3’-Bipyrrolidine hydrochloride typically involve the use of readily available starting materials and efficient reaction conditions. For example, the preparation of similar compounds like 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves reduction reactions, esterification, and N-alkylation . These methods are designed to be simple, safe, and suitable for large-scale production.
化学反应分析
Types of Reactions
1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
1,3’-Bipyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as:
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities.
Pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents and have applications in medicinal chemistry.
Uniqueness
What sets 1,3’-Bipyrrolidine hydrochloride apart from other similar compounds is its specific structure and the unique properties it imparts
属性
分子式 |
C8H17ClN2 |
|---|---|
分子量 |
176.69 g/mol |
IUPAC 名称 |
1-pyrrolidin-3-ylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H |
InChI 键 |
YVDLKXCXGLINFV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
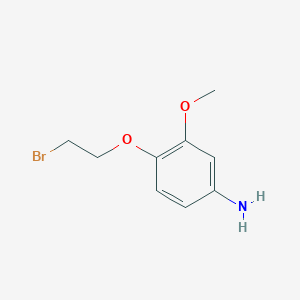

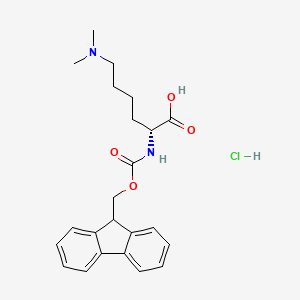
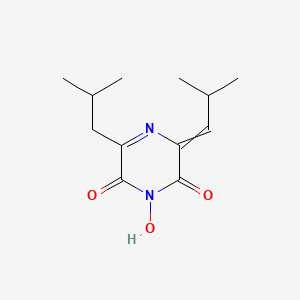
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
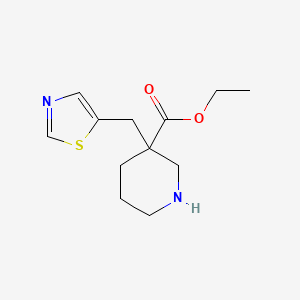
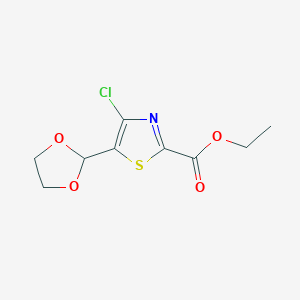
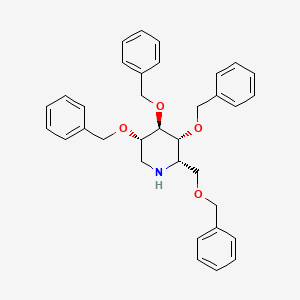
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
